
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide, also known as ADQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADQ is a quinoline derivative that has been synthesized using various methods and has shown promising results in studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Anticancer and Radioprotective Agents
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide and its derivatives have been explored for their potential in anticancer and radioprotective applications. Notably, certain quinoline and benzenesulfonamide derivatives exhibited cytotoxic activity against cancer cells and demonstrated radioprotective effects in vivo against γ-irradiation in mice, showcasing their potential as therapeutic agents in oncology and radioprotection (Ghorab et al., 2008).
Antimicrobial Agents
Another significant application of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide derivatives is in the development of antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various Gram-positive and Gram-negative bacteria, displaying potent antimicrobial activity. This opens up avenues for their use in combating bacterial infections and in the development of new antibacterial drugs (Biointerface Research in Applied Chemistry, 2019).
Molecular Interactions and Structural Analysis
The structural aspects and molecular interactions of quinoline-based sulfonamide compounds have been studied, revealing insights into their chemical behavior and interaction mechanisms. Such studies are crucial for understanding the foundational properties of these compounds and for guiding the design of new molecules with enhanced efficacy and targeted action (Karmakar et al., 2007).
Electrochemical Analysis
Electroanalytical studies on quinoline sulfonamide derivatives, like 4-methyl-N-quinolin-8-ylbenzenesulfonamide, provide valuable information on their electrochemical properties. This knowledge is beneficial for applications in chemical sensors and in developing methods for the quantitative analysis of these compounds, contributing to their practical application in various fields (Abelairas et al., 1994).
Alzheimer’s Disease Treatment
Derivatives of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide have been investigated for their potential as treatments for Alzheimer’s disease. Research into hybrid compounds containing quinoline and sulfonamide structures has shown promising results in inhibiting enzymes related to Alzheimer’s, offering a path toward the development of multifunctional agents for the disease’s treatment (Makhaeva et al., 2020).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-6-9-19(14(2)11-13)25(23,24)20-17-7-8-18-16(12-17)5-4-10-21(18)15(3)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDZWNTVWFBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

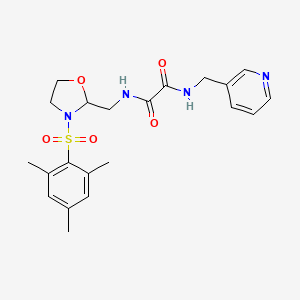

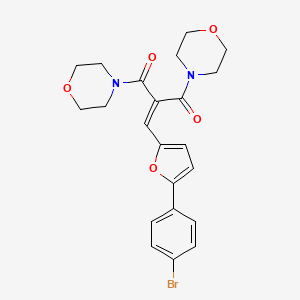
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)
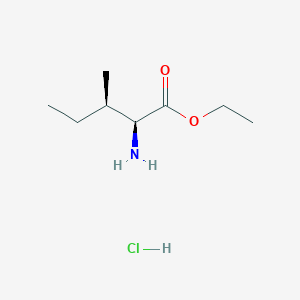
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
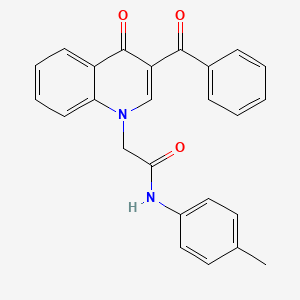
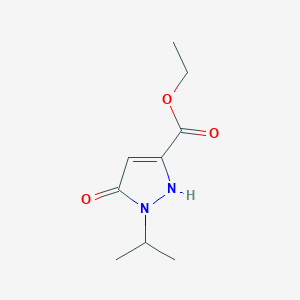

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)
![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)